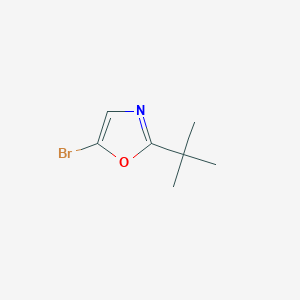

5-溴-2-叔丁基-1,3-恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-tert-butyl-1,3-oxazole is an organic compound with the molecular formula C7H10BrNO. It has a molecular weight of 204.06 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 2-alkynyl oxazoles, potentially including 5-Tert-butyl-1,3-oxazole, can be achieved via a Ce (OTf)3-catalyzed cascade reaction of alkynyl carboxylic acids with tert-butyl isocyanide.Molecular Structure Analysis

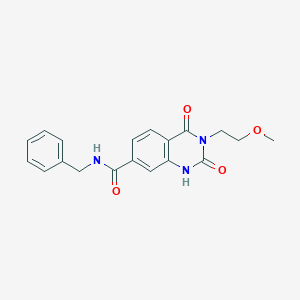

The molecular structure of 5-Bromo-2-tert-butyl-1,3-oxazole is represented by the InChI code:InChI=1S/C7H10BrNO/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3 . Chemical Reactions Analysis

Oxazoles, including 5-Bromo-2-tert-butyl-1,3-oxazole, can undergo various chemical reactions. For instance, direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical And Chemical Properties Analysis

5-Bromo-2-tert-butyl-1,3-oxazole is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.科学研究应用

抗菌剂

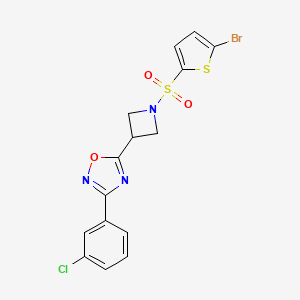

5-溴-2-叔丁基-1,3-恶唑和相关的恶唑烷酮正在作为一类新的抗菌剂进行探索。它们引起特别的兴趣,因为它们对单胺氧化酶 A (MAO-A) 的活性降低,这是提高这些化合物的安全性特征的一个可取特性。研究表明,在 1,2,3-三唑环上的特定位置上的甲基、溴或线性基团等取代基会导致良好的抗菌性能,而对 MAO-A 的活性极小或没有 (Reck 等人,2005)。

有机合成和药物开发

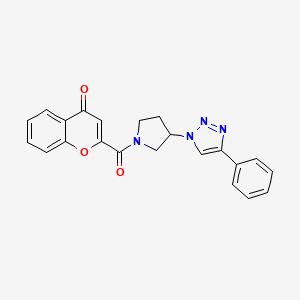

研究还集中在通过一系列 Cu(II) 和 Au(I) 催化的转化合成功能化恶唑酮。这些方法能够高效快速地合成各种恶唑酮,这在药物开发中很有价值 (Istrate 等人,2008)。此外,已经开发了钯催化的恶唑直接芳基化,以选择性地靶向恶唑环上的特定位置,这对于创建具有生物活性的分子非常重要 (Strotman 等人,2010)。

安全和危害

The safety information for 5-Bromo-2-tert-butyl-1,3-oxazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The GHS pictograms for this compound include the exclamation mark, indicating that it may be a health hazard .

未来方向

While specific future directions for 5-Bromo-2-tert-butyl-1,3-oxazole were not found in the search results, oxazoles in general are of significant interest in medicinal chemistry due to their diverse biological activities . Therefore, future research may focus on exploring the therapeutic potential of 5-Bromo-2-tert-butyl-1,3-oxazole and its derivatives.

作用机制

Target of Action

Oxazole derivatives have been found to exhibit various biological activities, suggesting that they interact with a range of molecular targets .

Mode of Action

Oxazoles are known to participate in various chemical reactions, including direct arylation . The bromine atom in the 5-Bromo-2-tert-butyl-1,3-oxazole molecule may be involved in electrophilic aromatic substitution reactions .

Biochemical Pathways

Oxazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight (20407 g/mol) suggests that it may have favorable bioavailability .

Result of Action

Oxazole derivatives have been found to exhibit various biological activities, suggesting that they can induce a range of molecular and cellular changes .

Action Environment

The action of 5-Bromo-2-tert-butyl-1,3-oxazole can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the polarity of the solvent, with different reactions preferred in polar and nonpolar solvents . Additionally, the compound’s stability and efficacy may be influenced by storage conditions .

属性

IUPAC Name |

5-bromo-2-tert-butyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBSKVVIPIJHNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(O1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-tert-butyl-1,3-oxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2984637.png)

![(E)-N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2984640.png)

![[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B2984646.png)

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrol-2-yl}ethan-1-one hydrobromide](/img/structure/B2984647.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2984655.png)